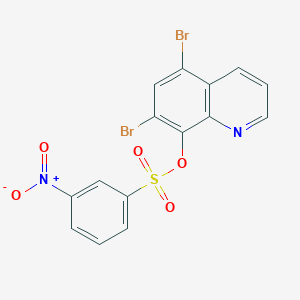![molecular formula C16H16N2O2S B2925205 N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide CAS No. 439120-48-6](/img/structure/B2925205.png)
N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide” is characterized by a pyrrolidine ring, a thiophene ring, and a benzamide group . The pyrrolidine ring is a five-membered nitrogen heterocycle . The thiophene ring is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve the use of heterocyclic scaffolds . For example, the pyrrolidine ring can be obtained via cyclocondensations of dicarboxylic acids with properly substituted amines .Scientific Research Applications
I apologize, but it appears that there is limited publicly available information on the specific compound N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide and its scientific research applications. This could be due to the compound being highly specialized or not widely studied in accessible research.
However, compounds with similar structures, such as those containing pyrrolidine rings, are frequently used in drug discovery due to their versatility and presence in many bioactive compounds. For example, pyrrolidine derivatives have been explored for their potential as anti-tubercular agents .
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrrolidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Pyrrolidine derivatives are generally known for their good bioavailability and ability to cross biological membranes .
Action Environment
The action of N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details on how these factors influence the compound’s action, efficacy, and stability are currently unknown .
properties
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-15(12-6-2-1-3-7-12)17-13-8-11-21-14(13)16(20)18-9-4-5-10-18/h1-3,6-8,11H,4-5,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVVBUMJQNYFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819267 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2925123.png)
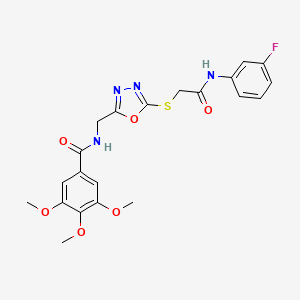
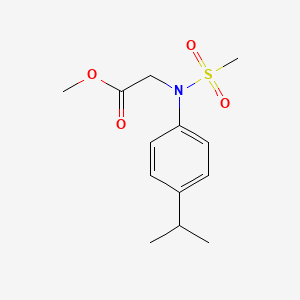

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2925129.png)


![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2925134.png)
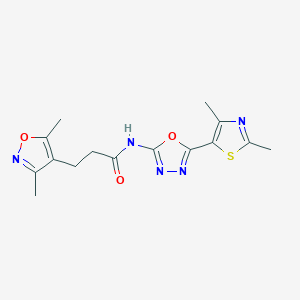
![4-[(4-methoxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2925138.png)
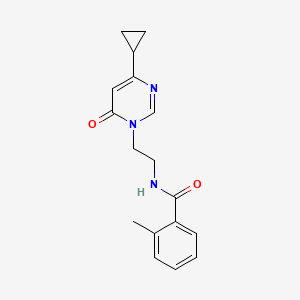
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2925143.png)

